(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride
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Overview
Description
“(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride” is also known as Toluidine Blue . It is a nuclear stain that may be used as an alternative to methylene blue . The molecular formula is C15H16ClN3S and the molecular weight is 305.82 g/mol .
Molecular Structure Analysis
The molecular structure of Toluidine Blue involves a phenothiazine group, which is a tricyclic compound that includes nitrogen and sulfur atoms . The compound also contains a dimethylazanium group .Chemical Reactions Analysis
Toluidine Blue has been studied in reactions with perchlorate ion in acidic medium . The reaction is first order in both the oxidant and the reductant . Toluidine Blue also forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-vis profiles .Physical And Chemical Properties Analysis
Toluidine Blue is a solid with a green color . It is soluble in water . The compound has a molecular weight of 305.82 g/mol .Scientific Research Applications
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Polyelectrolyte–Dye Interactions
- Field : Chemistry, specifically polymer science .
- Application : This compound, also known as Toluidine blue, forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-visible spectra .
- Method : The interaction between the dye and the polymer is studied using UV-visible spectroscopy .
- Results : The study found that the dye and the polymer form a complex, which could have potential applications in various fields .
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Kinetics and Mechanism of Reaction
- Field : Physical Chemistry .
- Application : The kinetics of the reaction of this compound with perchlorate ion has been studied .
- Method : The reaction was carried out at 30 ± 1°C, [H+] = 1 x 10-2 mol dm-3 and ionic strength (I) = 0.5 mol dm-3 (NaCl). The reaction is first order in both the oxidant and the reductant .
- Results : The second-order rate constant increases with increase in acid concentration. It decreases with increase in ionic strength and dielectric constant .
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Maternal Gene Expression
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pH Sensing
- Field : Chemistry, specifically sensor technology .
- Application : Dyes entrapped within polyelectrolyte complexes are used for pH sensing .
- Method : The dye is entrapped within a polyelectrolyte complex, which can then be used to sense changes in pH .
- Results : This method allows for the detection of changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .
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Textile Industry
- Field : Textile industry .
- Application : Dye–polymer interactions have revolutionized the textile industry .
- Method : The dye is used in conjunction with polymers to create a variety of colors and patterns on textiles .
- Results : This has led to a wide range of possibilities in textile design and has greatly expanded the capabilities of the textile industry .
-
Maternal Gene Expression
-
pH Sensing
- Field : Chemistry, specifically sensor technology .
- Application : Dyes entrapped within polyelectrolyte complexes are used for pH sensing .
- Method : The dye is entrapped within a polyelectrolyte complex, which can then be used to sense changes in pH .
- Results : This method allows for the detection of changes in pH, which can be useful in various fields such as environmental monitoring and healthcare .
-
Textile Industry
- Field : Textile industry .
- Application : Dye–polymer interactions have revolutionized the textile industry .
- Method : The dye is used in conjunction with polymers to create a variety of colors and patterns on textiles .
- Results : This has led to a wide range of possibilities in textile design and has greatly expanded the capabilities of the textile industry .
-
Maternal Gene Expression
Future Directions
properties
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H15N3S.4ClH.Zn/c2*1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;;;;;/h2*4-8,16H,1-3H3;4*1H;/q;;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQXTSXITPUGRG-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl4N6S2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466405 |
Source
|
Record name | SBB058282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride | |
CAS RN |
6586-04-5 |
Source
|
Record name | SBB058282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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